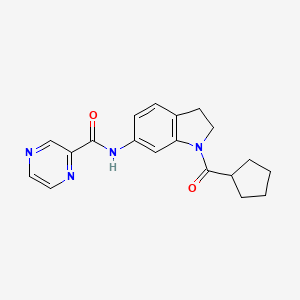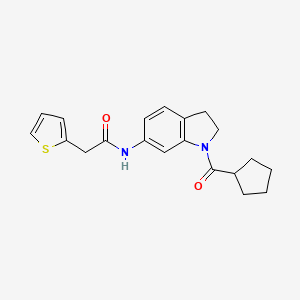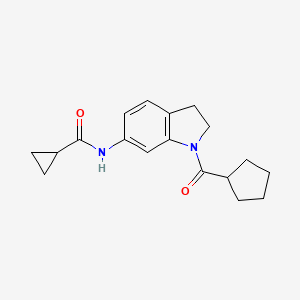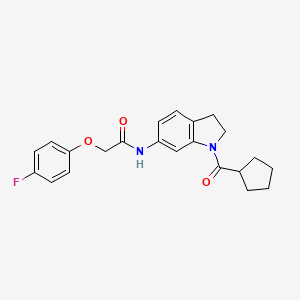
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide, also known as CPD-Indolylpyrazine-2-carboxamide, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a derivative of indole and pyrazine, and is a colorless solid at room temperature. It has been used in a variety of laboratory experiments, including those related to drug discovery, cellular metabolism, and protein synthesis.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide has been used in a variety of scientific research applications. It has been used in drug discovery studies to identify novel compounds that may have therapeutic potential. It has also been used in studies of cellular metabolism to investigate the effects of various drugs and compounds on cellular processes. Additionally, it has been used in studies of protein synthesis to investigate the effects of various compounds on the synthesis of proteins.
Wirkmechanismus
The mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide is not yet fully understood. It is believed to interact with various proteins and enzymes in the body, including those involved in drug metabolism and protein synthesis. Additionally, it has been shown to interact with various receptors in the body, including those involved in the regulation of cellular processes.
Biochemical and Physiological Effects
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease. In humans, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and its structure can be easily modified to create novel compounds with potential therapeutic applications. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. The main limitation of using N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects cannot be accurately predicted.
Zukünftige Richtungen
The potential applications of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in scientific research are vast. Future studies could focus on further exploring its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential uses in drug discovery, cellular metabolism, and protein synthesis. Additionally, further studies could be conducted to explore its potential uses in disease prevention and treatment. Finally, further studies could be conducted to explore its potential uses in the development of novel compounds with therapeutic potential.
Synthesemethoden
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide is synthesized through a three-step process. The first step involves the reaction of indole with ethyl cyanoacetate in the presence of an appropriate base, such as sodium hydroxide, to form the corresponding N-acylated indole. The second step involves the reaction of the N-acylated indole with pyrazine-2-carboxylic acid in the presence of an appropriate base, such as sodium hydroxide, to form the corresponding N-acylated pyrazine-2-carboxamide. Finally, the N-acylated pyrazine-2-carboxamide is reacted with cyclopentanecarbonyl chloride in the presence of an appropriate base, such as sodium hydroxide, to form the desired N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide.
Eigenschaften
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(16-12-20-8-9-21-16)22-15-6-5-13-7-10-23(17(13)11-15)19(25)14-3-1-2-4-14/h5-6,8-9,11-12,14H,1-4,7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXXCSGWLZGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)










![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide](/img/structure/B6536068.png)